
Undecan-2-YL octanoate
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Overview
Description
Undecan-2-YL octanoate is an organic ester compound with the molecular formula C19H38O2 It is formed by the esterification of undecan-2-ol and octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecan-2-YL octanoate typically involves the esterification reaction between undecan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Undecan-2-ol+Octanoic acidAcid catalystUndecan-2-YL octanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials.
Chemical Reactions Analysis
Hydrolysis
Esters like undecan-2-yl octanoate undergo hydrolysis under acidic or basic conditions to produce the corresponding alcohol and carboxylic acid.
2.1.1 Acid-Catalyzed Hydrolysis
In acidic conditions (e.g., H₂SO₄), the ester is protonated, leading to nucleophilic attack by water. This reaction typically follows first-order kinetics and is reversible.
2.1.2 Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions (e.g., NaOH), hydroxide ions deprotonate the ester carbonyl oxygen, facilitating nucleophilic attack. The reaction yields undecan-2-ol and sodium octanoate.
Reaction Conditions and Yields
While specific data for this compound is limited, analogous esters (e.g., methyl laurate) show hydrolysis yields of 70–90% under optimized conditions .
Transesterification
Transesterification involves the exchange of the ester’s alcohol or acid moiety with another alcohol or carboxylic acid. For this compound, this could involve reacting with methanol to produce methyl octanoate and undecan-2-ol.
2.2.1 Reagents and Catalysts
Common catalysts include Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O). For example, BF₃·Et₂O has been used in peracetalization reactions with 74% yield .
Example Table: Transesterification Conditions
Reaction Parameter | Value/Example |
---|---|
Catalyst | H₂SO₄, BF₃·Et₂O |
Solvent | CH₂Cl₂, MeOH |
Temperature | 20–100°C |
Yield | 60–90% |
Esterification
The reverse reaction of hydrolysis, esterification involves the combination of undecan-2-ol and octanoic acid in the presence of an acid catalyst. This reaction is equilibrium-driven and may require azeotropic removal of water.
Oxidative Reactions
Esters can undergo oxidation at the carbonyl group or α-carbon positions. For this compound, oxidation may lead to ketones or carboxylic acids, depending on the reagent (e.g., KMnO₄, CrO₃).
Chromatographic Analysis
This compound can be analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, undecane derivatives in bleed air samples have been quantified using GC with flame ionization detection .
Table: Chromatographic Parameters
Parameter | Value/Example |
---|---|
Column Type | DB-5, DB-WAX |
Temperature Ramp | 50–250°C |
Detection Method | FID, MS |
Materials Science
Esters like this compound are used in plastics, lubricants, and adhesives due to their hydrophobic properties and thermal stability.
Future Research Directions
-
Catalytic Efficiency : Optimization of transesterification catalysts (e.g., heterogeneous catalysts like A35 ) for this compound.
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Stability Studies : Investigation of thermal and oxidative stability under varying conditions.
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Sustainability : Development of green solvents (e.g., replacing CH₂Cl₂ with ethanol ) for ester reactions.
Scientific Research Applications
Undecan-2-YL octanoate has several scientific research applications, including:
Chemistry: It is used as a model compound in esterification and transesterification studies.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the formulation of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of Undecan-2-YL octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecan-2-ol and octanoic acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Undecan-2-one: A ketone with similar carbon chain length but different functional group.
Octanoic acid: A carboxylic acid that is a precursor in the synthesis of Undecan-2-YL octanoate.
Undecan-2-ol: An alcohol that is also a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its precursors and other similar compounds
Properties
CAS No. |
55193-76-5 |
---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
undecan-2-yl octanoate |
InChI |
InChI=1S/C19H38O2/c1-4-6-8-10-11-13-14-16-18(3)21-19(20)17-15-12-9-7-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
UETVVEXHNUTOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)OC(=O)CCCCCCC |
Origin of Product |
United States |
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